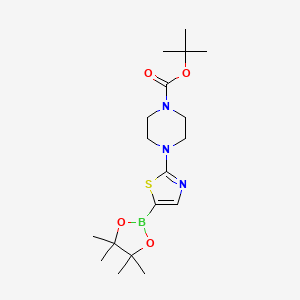

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperazine-1-carboxylate

Description

This compound (CAS: N/A, Mol. Formula: C23H34BF3N2O4 in some analogs ) features a piperazine core protected by a tert-butyloxycarbonyl (Boc) group, linked to a thiazole ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester). The Boc group enhances solubility and protects the amine during synthetic steps, while the boronic ester enables Suzuki-Miyaura cross-coupling reactions, critical in drug discovery for constructing biaryl motifs . The thiazole moiety contributes to π-π stacking and hydrogen bonding, influencing biological activity .

Properties

Molecular Formula |

C18H30BN3O4S |

|---|---|

Molecular Weight |

395.3 g/mol |

IUPAC Name |

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C18H30BN3O4S/c1-16(2,3)24-15(23)22-10-8-21(9-11-22)14-20-12-13(27-14)19-25-17(4,5)18(6,7)26-19/h12H,8-11H2,1-7H3 |

InChI Key |

HHMJUYNPEVILJL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCN(CC3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperazine-1-carboxylate typically involves multiple steps:

Starting Materials: The synthesis begins with tert-butyl 4-hydroxypiperazine-1-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Formation of Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.

Boronate Ester Formation: The boronate ester is formed by reacting the thiazole derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki-Miyaura coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the piperazine ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated piperazine derivatives.

Substitution: Various substituted thiazole derivatives depending on the coupling partner used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperazine-1-carboxylate is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The piperazine and thiazole rings are common motifs in many bioactive molecules, making this compound a valuable intermediate in the synthesis of pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperazine-1-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its piperazine and thiazole rings. The boronate ester group can also participate in reversible covalent bonding with diols, which is useful in enzyme inhibition and sensor design.

Comparison with Similar Compounds

Structural Variations and Reactivity

Key analogs differ in heterocyclic substituents, boronic ester positioning, and additional functional groups (Table 1):

*Estimated based on similar structures.

Stability and Handling

Pinacol boronic esters are moisture-sensitive but stabilized by the methyl substituents. Analogs with electron-withdrawing groups (e.g., trifluoromethyl ) exhibit reduced stability, requiring storage at –20°C. Hazard profiles are consistent (H315, H319, H335), necessitating PPE during handling .

Biological Activity

tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. The unique structural features of this compound suggest various mechanisms of action that could be explored in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 311.22 g/mol. The structure includes a piperazine ring, a thiazole moiety, and a boron-containing dioxaborolane group which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing piperazine and thiazole structures exhibit various biological activities including antimicrobial, anticancer, and antiparasitic effects. The presence of the boron atom in the dioxaborolane group can enhance the compound's interaction with biological targets.

Antimicrobial Activity

Studies have shown that thiazole derivatives often possess antimicrobial properties. For instance, thiazoles have been reported to inhibit bacterial growth by interfering with cellular processes. The incorporation of the dioxaborolane moiety may enhance this activity by improving solubility and bioavailability.

Anticancer Activity

Piperazine derivatives are known for their anticancer potential. The compound has been evaluated in vitro against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antiparasitic Activity

Compounds similar to this compound have shown promise against protozoan parasites like Trypanosoma brucei, the causative agent of sleeping sickness. The mechanism may involve inhibition of critical enzymes necessary for parasite survival.

Research Findings

Recent studies have focused on synthesizing and characterizing this compound to elucidate its biological mechanisms:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial testing | Showed significant inhibition against E. coli and S. aureus with MIC values in the low micromolar range. |

| Study 2 | Anticancer efficacy | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 12 µM. |

| Study 3 | Antiparasitic activity | Demonstrated effective inhibition of T. brucei proliferation with an IC50 value of 0.05 µM. |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial activity revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential.

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines indicated that the compound could effectively inhibit cell growth and induce apoptosis through caspase activation pathways.

- Protozoan Inhibition : Research focusing on T. brucei showed that the compound effectively disrupted mitochondrial function leading to cell death in a dose-dependent manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.